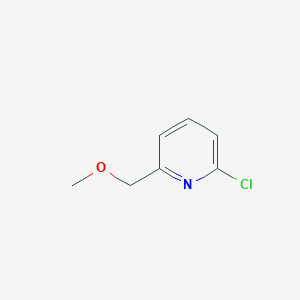
2-Chloro-6-(methoxymethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(methoxymethyl)pyridine: is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 6-position with a methoxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methoxymethyl)pyridine typically involves the chlorination of 6-(methoxymethyl)pyridine. One common method is the reaction of 6-(methoxymethyl)pyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-(methoxymethyl)pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 2-azido-6-(methoxymethyl)pyridine or 2-thiocyanato-6-(methoxymethyl)pyridine.
Oxidation: Formation of 6-(methoxymethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 2-chloro-6-(methoxymethyl)piperidine
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-6-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties, depending on the specific modifications made to the pyridine ring .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for more complex molecules. Its versatility in chemical reactions makes it a useful starting material for various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the chlorine atom can participate in halogen bonding, while the methoxymethyl group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect .
Comparación Con Compuestos Similares
2-Chloro-6-methoxypyridine: Similar structure but lacks the methoxymethyl group.
2-Methoxy-6-chloropyridine: Another isomer with the same molecular formula but different substitution pattern.
6-Chloro-2-methoxypyridine: Similar to 2-Chloro-6-(methoxymethyl)pyridine but with a methoxy group instead of methoxymethyl.
Uniqueness: this compound is unique due to the presence of both chlorine and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H8ClNO |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
2-chloro-6-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 |
Clave InChI |
SKQIWCVZBJEWHL-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


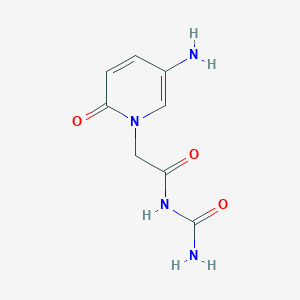
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)

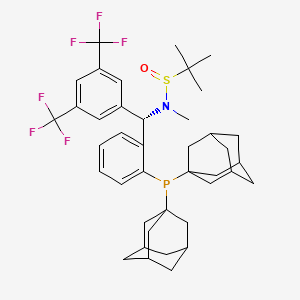
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride](/img/structure/B13648269.png)
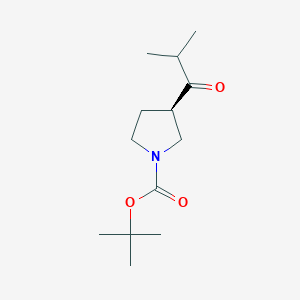
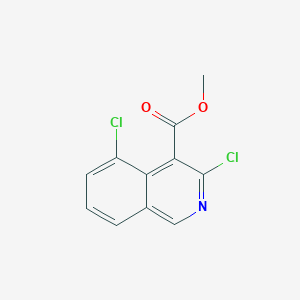
![6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13648290.png)
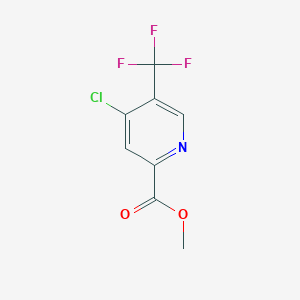
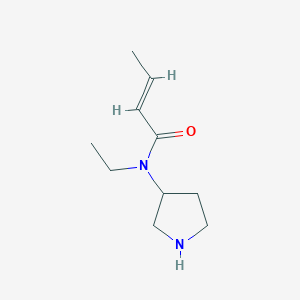

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
![O-[(4-methylcyclohexyl)methyl]hydroxylamine](/img/structure/B13648318.png)
